DL-2-Amino-4-phosphonobutyric acid sodium salt
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Overview
Description
DL-2-Amino-4-phosphonobutyric acid sodium salt: is a compound known for its role as an agonist for metabotropic glutamate receptors (mGluR). It is commonly used in scientific research to study the central nervous system and visual system. The compound has a molecular formula of C₄H₉NNaO₅P and a molecular weight of 205.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of DL-2-Amino-4-phosphonobutyric acid sodium salt involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is usually produced in solid form and can be dissolved in water for various applications .
Chemical Reactions Analysis
Types of Reactions: DL-2-Amino-4-phosphonobutyric acid sodium salt primarily undergoes substitution reactions due to the presence of amino and phosphono groups. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other amines.
Complexation Reactions: Metal ions like calcium or magnesium can form complexes with the phosphono group under aqueous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified amino or phosphono groups, while complexation reactions result in metal-phosphonate complexes .
Scientific Research Applications
DL-2-Amino-4-phosphonobutyric acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study substitution and complexation reactions.
Biology: Employed in research on metabotropic glutamate receptors and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and stroke.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
DL-2-Amino-4-phosphonobutyric acid sodium salt acts as an agonist for metabotropic glutamate receptors, specifically mGluR4. It binds to these receptors and activates signaling pathways that are negatively correlated with adenylate cyclase. This results in the inhibition of cyclic AMP (cAMP) production, which plays a crucial role in various cellular processes .
Comparison with Similar Compounds
D-2-Amino-4-phosphonobutyric acid: A similar compound that also acts as a glutamate receptor antagonist.
L-2-Amino-4-phosphonobutyric acid: Another isomer with similar biological activity.
Uniqueness: DL-2-Amino-4-phosphonobutyric acid sodium salt is unique due to its specific binding affinity for mGluR4 and its ability to inhibit cAMP production. This makes it a valuable tool in research focused on metabotropic glutamate receptors and their role in neurological functions .
Properties
IUPAC Name |
sodium;[(3R)-3-amino-3-carboxypropyl]-hydroxyphosphinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);/q;+1/p-1/t3-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWPQOULJIILQQ-AENDTGMFSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)[O-])C(C(=O)O)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CP(=O)(O)[O-])[C@H](C(=O)O)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NNaO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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